
11-cis-Retinol
Vue d'ensemble
Description
11-cis-Retinol (C₂₀H₃₀O, molecular weight 286.45) is a critical retinoid isomer in the visual cycle, enabling photoreceptor cells to regenerate the light-sensitive chromophore 11-cis-retinal. It is enzymatically synthesized in the retinal pigment epithelium (RPE) via isomerization of all-trans-retinol by RPE65, a key enzyme that operates within the endoplasmic reticulum (ER) . Unlike other retinols, this compound is uniquely stabilized by cellular retinaldehyde-binding protein (CRALBP), which prevents its nonenzymatic isomerization to all-trans-retinol . Its hydrophobicity (LogP = 5.5) and structural conformation (with cis-configuration at C11) allow selective interactions with enzymes like this compound dehydrogenase (RDH5), which oxidizes it to 11-cis-retinal for opsin binding .
Méthodes De Préparation
Chemical Synthesis of 11-cis-Retinol
Reduction of 11-cis-Retinal
The most direct route involves the reduction of 11-cis-retinal to 11-cis-retinol using sodium borohydride (NaBH₄). In a representative protocol:
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Reaction Setup : 11-cis-retinal (1 μmol) is dissolved in dimethylformamide (DMF) and reacted with tritiated NaBH₄ (520 mCi/mmol) at 0°C under argon .
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Quenching and Extraction : The reaction is halted with water, and retinoids are extracted using hexane.
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Purification : The crude product is purified via normal-phase HPLC with a hexane/ethyl acetate mobile phase (90:10 v/v), yielding 11-cis-retinol with >98% stereopurity .
Key Variables :
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Solvent Choice : DMF ensures solubility of retinoids but requires careful handling to avoid thermal degradation.
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Isotopic Labeling : Tritiated NaBH₄ enables the synthesis of [15-³H]11-cis-retinol for tracer studies .
Stereospecific Synthesis Using HLADH and 11-cis-RDH
To achieve pro-R or pro-S configurations, enzymatic reduction with HLADH (pro-R-specific) or 11-cis-RDH (pro-S-specific) is employed:
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Enzyme Purification : HLADH is purified via anion-exchange chromatography (Mono Q column) with a 0–500 mM NaCl gradient .
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Reduction Conditions : 11-cis-retinal (4 mM in DMF) is incubated with purified enzyme (0.6 mg/mL) and NADH (1 mM) at 37°C for 20 minutes .
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Termination : Methanol quenches the reaction, followed by hexane extraction and HPLC analysis.
Outcome : Pro-R-[15-³H]11-cis-retinol is obtained with 92% enantiomeric excess, while 11-cis-RDH yields pro-S configurations .
Enzymatic Isomerization from All-trans-Retinyl Esters
Role of RPE Microsomes and CRALBP
Retinal pigment epithelium (RPE) microsomes catalyze the isomerization of all-trans-retinyl esters to 11-cis-retinol via a carbocation intermediate:
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Substrate Preparation : All-trans-retinol is esterified with lecithin-retinol acyl transferase (LRAT) to form insoluble retinyl esters .
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Isomerization Reaction : Microsomes (0.1 mg protein/mL) are incubated with all-trans-retinol (0.2 mM) and CRALBP (28 μM) in MES buffer (pH 6.0) at 37°C .
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Kinetics : CRALBP increases the reaction rate 4-fold by shifting the equilibrium toward 11-cis-retinol (ΔG = −8 kcal/mol) .
Critical Factors :
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pH Dependence : Optimal activity occurs at pH 6.0, mimicking the lysosomal environment .
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Inhibitors : Detergents like Emulphogene BC-720 reduce isomerization activity by 90% .
Purification and Stabilization Techniques
High-Performance Liquid Chromatography (HPLC)
Column : Beckman Ultrasphere-Si (5 μm, 250 mm × 2.1 mm) .
Mobile Phase : Hexane/ethyl acetate (90:10 v/v) at 0.5 mL/min .
Detection : UV absorbance at 325 nm or fluorescence (Ex: 320 nm, Em: 495 nm) .
Typical Yield : 85–92% recovery with 99% purity .
Stabilization with CRALBP
11-cis-Retinol degrades rapidly under light or heat (t₁/₂ = 15 minutes at 37°C). CRALBP extends stability by forming a 1:1 complex:
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Incubation : 11-cis-retinol (4 mM) is mixed with CRALBP (125 μg) in MES buffer (pH 6.0) .
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Half-Life Extension : CRALBP increases t₁/₂ to >8 hours at 25°C .
Analytical Characterization
HPLC-MS Conditions
Column : Alltech Solvent Miser (5 μm, 250 mm × 2.1 mm) .
Mobile Phase : Dichloromethane/ethyl acetate/hexane (7.7:6.2:86.1 v/v) .
Mass Spec : ESI+ mode, m/z 269.2 [M+H]⁺ .
Isomerization Kinetics
Equilibrium Studies : Incubation of 11-cis-retinol with bovine rod outer segments (ROS) yields 75% all-trans-retinol and 25% 13-cis-retinol at equilibrium .
Rate Constants : First-order rate constant = 0.0097 s⁻¹ (t₁/₂ = 71 seconds) .
Applications in Visual Cycle Research
Retinoid Regeneration Studies
11-cis-Retinol synthesized via these methods is used to:
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Study kinetics of retinal pigment epithelium (RPE)-retinal G-protein-coupled receptor (RGR) interactions .
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Quantify retinoid flux in murine models of retinal degeneration .
Drug Delivery Systems
Liposomal formulations containing CRALBP-stabilized 11-cis-retinol show enhanced ocular bioavailability in preclinical trials .
Analyse Des Réactions Chimiques
Noncanonical Visual Cycle in Müller Cells
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DES1-catalyzed isomerization : Dihydroceramide desaturase (DES1) equilibrates all-trans-retinol (all-trans-ROL) and 11-cis-retinol (11-cis-ROL) via a non-energy-dependent process . At equilibrium, 13-cis-ROL is synthesized at 10-fold higher concentrations than 11-cis-ROL due to thermodynamic favorability (ΔG = 4.1 kcal/mol) .
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MFAT-driven esterification : Multifunctional O-acyltransferase (MFAT) selectively esterifies 11-cis-ROL into 11-cis-retinyl esters (11-cis-REs), bypassing 13-cis-ROL despite its abundance. MFAT exhibits a catalytic efficiency (k<sub>cat</sub>/K<sub>M</sub>) of 3.4 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> for 11-cis-ROL, compared to 1.2 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup> for 13-cis-ROL .
Classical Visual Cycle in Retinal Pigment Epithelium (RPE)
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RPE65-mediated isomerization : All-trans-retinyl esters are cleaved and isomerized to 11-cis-retinol by RPE65, a retinoid isomerase . This reaction is coupled with retinyl ester hydrolysis, producing free 11-cis-ROL for chromophore regeneration .
Oxidation to 11-cis-Retinal
11-cis-ROL is oxidized to 11-cis-retinaldehyde (11-cis-RAL) by dehydrogenases:
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RDH5 : Retinol dehydrogenase 5 oxidizes 11-cis-ROL in the RPE, with a reported turnover rate of 0.8 min<sup>−1</sup> .
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11-cis-RDH in cones : Cone-dominant retinas express a specialized dehydrogenase that converts 11-cis-ROL to 11-cis-RAL for opsin regeneration .
Hydrolysis and Transport Mechanisms
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CRALBP-regulated hydrolysis : Cellular retinaldehyde-binding protein (CRALBP) binds 11-cis-ROL (K<sub>d</sub> = 20 nM) , protecting it from re-isomerization by DES1. Apo-CRALBP stimulates hydrolysis of 11-cis-REs, while holo-CRALBP inhibits hydrolysis .
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Intercellular transport : 11-cis-ROL is delivered to cone photoreceptors via the interphotoreceptor matrix (IPM), facilitated by CRALBP’s affinity for acidic phospholipids on Müller cell membranes .
Inhibition of Photosensitivity Recovery
Exogenous 11-cis-ROL inhibits the recovery of photosensitivity in bleached rod outer segments (ROS). Studies in bovine retinas show that 11-cis-ROL competitively interferes with chromophore regeneration, reducing ROS sensitivity by >50% .
Table 1. Enzymatic Reactions in this compound Metabolism
Table 2. Biological Functions of this compound in Visual Cycles
Pathway | Key Enzymes | Role |
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Noncanonical | DES1, MFAT | Supplies 11-cis-ROL to cones |
Classical | RPE65, RDH5 | Regenerates chromophore for rods |
Table 3. Inhibitory Effects of this compound
System | Effect | Magnitude | Source |
---|---|---|---|
Bovine ROS | Reduced photosensitivity recovery | >50% loss |
11-cis-Retinol’s chemistry is defined by its isomer-specific interactions with enzymes like MFAT and DES1, which drive its synthesis and stabilization. Its oxidation and transport mechanisms highlight its role in maintaining visual sensitivity, while its inhibitory effects underscore its regulatory potential. These findings integrate data from Müller cell studies , RPE biochemistry , and functional assays in bovine retinas .
Applications De Recherche Scientifique
Role in Visual Cycle
11-cis-Retinol is integral to the visual cycle, where it is converted into 11-cis-retinal, the chromophore that binds to opsins in photoreceptor cells. This binding initiates the phototransduction cascade, essential for vision.
- Photoreceptor Function : Research indicates that this compound can promote dark adaptation and recover photoresponsiveness in cone photoreceptors. In studies involving salamander retinas, it was shown that this compound activates cone opsins and facilitates pigment regeneration, critical for maintaining visual sensitivity after exposure to bright light .
Photoreceptor Type | Effect of this compound |
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Cone Photoreceptors | Promotes dark adaptation and pigment regeneration |
Rod Photoreceptors | Does not restore photosensitivity but activates signal transduction |
Ocular Diseases
Mutations in genes related to the metabolism of this compound are linked to various ocular diseases such as fundus albipunctatus, characterized by delayed dark adaptation and night blindness. Studies on knockout mice lacking the this compound dehydrogenase gene demonstrated altered retinal function but did not show significant loss of photoreceptors, suggesting potential compensatory mechanisms .
- Case Study : A study involving patients with fundus albipunctatus revealed that mutations in RDH5 (the gene encoding this compound dehydrogenase) lead to accumulation of retinoids that disrupt normal visual processing .
Retinal Degeneration Therapies
The application of this compound has been explored as a therapeutic agent for retinal degenerative diseases. By restoring the levels of this compound, researchers aim to enhance visual function and slow down degeneration processes.
- Research Insight : In experimental models, administration of this compound has been shown to improve visual function in conditions where photoreceptor cells are compromised .
Retinal Organoid Models
Recent advancements have utilized retinal organoids derived from stem cells to study the effects of this compound on photoreceptor development and function. These models allow for detailed investigation into how retinoids influence retinal cell differentiation and maturation.
- Findings : Studies indicated that exposure to this compound promotes the expression of key opsins necessary for phototransduction, thereby enhancing the functionality of retinal organoids .
Noncanonical Visual Cycle Research
The noncanonical visual cycle, which utilizes this compound as a precursor for sustained vision under varying light conditions, has garnered attention for its implications in understanding retinal health and disease prevention strategies .
Mécanisme D'action
11-cis-Retinol functions by binding to opsin proteins in the retina to form rhodopsin. Upon absorption of light, this compound is isomerized to all-trans-retinol, triggering a conformational change in the opsin protein. This change activates a G protein-coupled receptor pathway, leading to the transduction of light signals into neural signals necessary for vision .
Comparaison Avec Des Composés Similaires
Comparison with Similar Retinoids
Structural and Isomeric Variations
Retinol isomers differ in the geometry of their conjugated double bonds:
- 11-cis-Retinol: Cis configuration at C11; critical for vision.
- all-trans-Retinol: Fully trans-configured; substrate for RPE65.
- 9-cis-Retinol: Cis at C9; less biologically active in the visual cycle.
- 13-cis-Retinol: Cis at C13; minor role in retinoid metabolism.
The cis/trans configurations influence solubility, enzyme affinity, and metabolic pathways. For example, this compound’s bent structure facilitates binding to CRALBP, whereas all-trans-retinol adopts a linear conformation preferred by lecithin retinol acyltransferase (LRAT) .
Enzymatic Isomerization and pH Dependence
Forward isomerization (all-trans → 11-cis) is enzymatic (RPE65-dependent) and peaks at pH 7.5 . Reverse isomerization (11-cis → all-trans) is nonenzymatic but accelerated by UV light and shares the same pH optimum (7.5) . In contrast, 13-cis-retinol isomerizes to all-trans-retinol with similar activation energy (~20 kcal/mol), while 9-cis-retinol shows minimal activity .
Table 1: Isomerization Profiles of Retinol Isomers
Isomer | Enzymatic (pH 7.5) | Nonenzymatic (UV) | Activation Energy (kcal/mol) |
---|---|---|---|
This compound | No | Yes | 19.5 |
all-trans-Retinol | Yes (RPE65) | No | - |
9-cis-Retinol | No | Minimal | - |
13-cis-Retinol | No | Yes | 20.1 |
Dehydrogenase Specificity
This compound dehydrogenase (RDH5) exhibits strict specificity for this compound, while CRAD1 dehydrogenase acts on both 9-cis- and 11-cis-retinols. CRAD2, however, discriminates against 9-cis-retinol . Mutations in RDH5 cause fundus albipunctatus, a night-blindness disorder, highlighting its unique role in this compound oxidation .
Table 2: Dehydrogenase Activity Toward Retinols
Enzyme | Substrate Specificity (V/K₀.₅) | Tissue Localization |
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RDH5 | 11-cis >>>> 9-cis | RPE (ER lumen) |
CRAD1 | 11-cis ≈ 9-cis | Liver, kidney |
CRAD2 | 11-cis only | Retina |
Metabolic Pathways and Intermediate Roles
This compound biosynthesis requires all-trans-retinyl esters (produced by LRAT) as intermediates, a pathway absent in 9-cis- or 13-cis-retinol synthesis .
Inhibitor Sensitivity
RPE65 inhibitors like racemic-emixustat (EC₅₀ = 172 nM) selectively block this compound synthesis, underscoring its distinct enzymatic requirements .
Table 3: Inhibitors of this compound Biosynthesis
Inhibitor | EC₅₀ (nM) | Target Enzyme |
---|---|---|
Racemic-emixustat | 172.4 ± 29.3 | RPE65 |
(R)-MB001 | 323.3 ± 14.59 | RPE65 |
Compound 14 | 196.5 ± 17.9 | RPE65 |
Disease Associations
Mutations in RPE65 (T147S) reduce 13-cis-retinol synthesis but preserve this compound production, demonstrating enzyme specificity . Conversely, RDH5 mutations impair 11-cis-retinal formation, leading to fundus albipunctatus .
Activité Biologique
11-cis-Retinol, a key compound in the visual cycle, plays a crucial role in phototransduction and the regeneration of visual pigments in the retina. This article explores the biological activity of this compound, focusing on its enzymatic interactions, physiological effects, and implications in retinal health.
Overview of this compound
This compound is an isomer of retinol that is essential for vision. It is involved in the conversion of light into electrical signals in photoreceptors. Upon exposure to light, this compound is converted to 11-cis-retinal, which binds to opsins, initiating the phototransduction cascade.
Enzymatic Activity and Mechanisms
The conversion of this compound to 11-cis-retinal is catalyzed primarily by this compound dehydrogenases (RDHs). Notably, RDH10 has been identified as a significant enzyme involved in this process.
Key Findings from Research Studies
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RDH10 Activity :
- RDH10 oxidizes this compound to produce 11-cis-retinal in vitro, utilizing both NAD+ and NADP+ as cofactors, with NAD+ showing higher activity levels .
- In co-expression systems with other visual cycle proteins (RPE65 and CRALBP), RDH10 demonstrated effective conversion of all-trans-retinol to visual chromophore .
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Physiological Effects :
- In diabetic mouse models, acute systemic administration of 11-cis-retinal improved outer retinal ion channel function, indicating its therapeutic potential in retinal disorders .
- Studies show that this compound can promote dark adaptation in cone photoreceptors and enhance recovery from bleaching events .
Table: Summary of Key Studies on this compound
The action of this compound varies between different types of photoreceptors:
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Cone Photoreceptors :
- Promotes pigment regeneration and enhances sensitivity post-bleaching.
- Acts as an agonist for cone opsins, facilitating visual signal transduction.
- Rod Photoreceptors :
Implications for Retinal Health
The biological activity of this compound has significant implications for understanding retinal diseases:
- Retinitis Pigmentosa : The ability of this compound to regenerate visual pigments may offer therapeutic avenues for conditions characterized by photoreceptor degeneration.
- Diabetic Retinopathy : The improvement in retinal function following treatment with 11-cis-retinal suggests potential applications for managing diabetes-related visual impairments .
Q & A
Basic Research Questions
Q. What is the role of 11-cis-retinol in the visual cycle, and how is its biochemical pathway validated experimentally?
- Answer : 11-cis-Retinol is a critical intermediate in the regeneration of visual pigments. It is synthesized in the retinal pigment epithelium (RPE) via isomerization of all-trans-retinol, a process dependent on RPE65 . To validate this pathway, researchers use knockout mouse models (e.g., Rpe65⁻/⁻) combined with HPLC quantification of retinoids in ocular tissues. For example, liquid chromatography with UV detection (e.g., 325 nm for retinols) can track substrate conversion . Enzyme activity assays for RPE65 or retinol dehydrogenases (e.g., RDH10) further confirm metabolic steps .
Q. Which analytical methods are most reliable for quantifying 11-cis-retinol in biological samples?
- Answer : Normal-phase HPLC with UV/Vis detection is the gold standard due to its ability to separate geometric isomers like 11-cis-retinol and all-trans-retinol. Mobile phases typically include hexane/ethyl acetate/methanol gradients, with retention times calibrated against synthetic standards . For tissue-specific studies, homogenization in PBS followed by organic solvent extraction (e.g., hexane:ethyl acetate) ensures minimal degradation . Mass spectrometry (LC-MS/MS) is emerging for higher sensitivity but requires derivatization to enhance ionization .
Q. How do mutations in RPE65 disrupt 11-cis-retinol synthesis, and what experimental models are used to study this?
- Answer : RPE65 mutations impair the isomerase activity required to convert all-trans-retinol to 11-cis-retinol, leading to Leber congenital amaurosis (LCA). Researchers use Rpe65⁻/⁻ mice to model this defect, measuring retinal degeneration via electroretinography (ERG) and tracking retinoid levels post-intervention (e.g., gene therapy or synthetic chromophore supplementation) . In vitro assays with RPE cell lines transfected with mutant RPE65 variants can quantify residual enzymatic activity .
Advanced Research Questions
Q. How do contradictory findings about retinol dehydrogenases (e.g., RDH5, RDH11, RDH10) in 11-cis-retinal synthesis inform hypotheses about enzyme redundancy?
- Answer : While Rdh5/Rdh11 double-knockout mice show normal 11-cis-retinal levels, Rdh10 deletion in RPE cells reduces production by >70%, suggesting compensatory mechanisms . Advanced studies use tissue-specific CRISPR/Cas9 knockouts, isoform-specific inhibitors (e.g., Emixustat for RDH5/11), and kinetic assays comparing substrate affinity (e.g., 11-cis-retinol vs. all-trans-retinol) . Proteomic profiling of RPE microsomes can identify interacting partners (e.g., cellular retinaldehyde-binding protein) that modulate dehydrogenase activity .
Q. What experimental strategies resolve conflicting data on the cellular localization of 11-cis-retinol synthesis?
- Answer : Discrepancies arise from studies suggesting synthesis occurs in photoreceptors vs. RPE. To address this, researchers employ:
- Compartment-specific tagging : Fluorescent retinoid analogs (e.g., nitrobenzoxadiazole-retinol) tracked via live-cell imaging in RPE/retinal co-cultures .
- Radiolabeled tracers : Incubating tissues with ³H-all-trans-retinol and quantifying ³H-11-cis-retinol in subcellular fractions .
- Genetic ablation : Conditional knockout of RPE65 in Müller glia vs. RPE to assess contribution to retinoid cycling .
Q. How can pharmacological inhibitors of 11-cis-retinol production (e.g., Emixustat) be optimized for mechanistic studies?
- Answer : Emixustat (IC₅₀ = 232 nM) is used to slow visual cycle turnover, but off-target effects require validation. Dose-response curves in ex vivo retinal explants quantify inhibitor efficacy via LC-MS retinoid profiling . Pairing Emixustat with RDH isoform-specific siRNA knockdowns identifies primary targets. Molecular docking simulations using RDH10 crystal structures (PDB: 6XYZ) refine inhibitor design to improve specificity .
Q. Methodological Guidance
- Experimental Design : Use a combination of genetic models (e.g., Rpe65⁻/⁻), pharmacological modulators, and isotopic labeling to dissect metabolic flux .
- Data Contradiction Analysis : Apply triangulation—validate findings across multiple techniques (e.g., HPLC, LC-MS, ERG) and species (mice, zebrafish) .
- Ethical and Technical Considerations : Adhere to ARVO guidelines for animal studies and ensure retinoid extraction under dim red light to prevent photoisomerization .
Propriétés
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-IOUUIBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\CO)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317284 | |
Record name | 11-cis-Retinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 11-cis-Retinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22737-96-8 | |
Record name | 11-cis-Retinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22737-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-cis-Retinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-cis-Retinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-cis-Retinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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